9,17-Dihydroxycorticosterone
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Overview
Description
9,17-Dihydroxycorticosterone is a corticosteroid with the molecular formula C21H30O6 and a molecular weight of 378.459 g/mol . It is a derivative of corticosterone, featuring hydroxyl groups at the 9th and 17th positions. This compound is part of the broader class of hydroxycorticosteroids, which are known for their significant roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,17-Dihydroxycorticosterone typically involves multi-step organic reactions starting from simpler steroid precursors. The hydroxylation at the 9th and 17th positions is achieved through specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but it generally involves:
Hydroxylation Reactions: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide in the presence of catalysts.
Oxidation and Reduction Steps: To achieve the desired functional groups and stereochemistry, various oxidation and reduction reactions are employed.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including microbial fermentation and enzymatic transformations. These methods offer higher specificity and yield compared to purely chemical synthesis .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with altered functional groups.
Scientific Research Applications
9,17-Dihydroxycorticosterone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,17-Dihydroxycorticosterone involves its interaction with specific receptors and enzymes in the body:
Molecular Targets: It primarily targets glucocorticoid and mineralocorticoid receptors, influencing gene expression and cellular responses.
Pathways Involved: The compound modulates pathways related to inflammation, immune response, and metabolism.
Comparison with Similar Compounds
Corticosterone: A precursor to 9,17-Dihydroxycorticosterone, lacking the hydroxyl groups at the 9th and 17th positions.
Hydrocortisone: Another corticosteroid with hydroxyl groups at different positions, used widely in medicine.
Aldosterone: A mineralocorticoid with distinct functional groups and biological roles.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with both glucocorticoid and mineralocorticoid receptors sets it apart from other corticosteroids .
Properties
Molecular Formula |
C21H30O6 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(8S,9R,10S,11R,13R,14R,17R)-9,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(26,17(25)11-22)19(14,2)10-16(24)21(15,18)27/h9,14-16,22,24,26-27H,3-8,10-11H2,1-2H3/t14-,15+,16-,18+,19-,20+,21+/m1/s1 |
InChI Key |
BLDSYKGFJAXEIK-DBXHCDBRSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@@H](C[C@@]4([C@@H]3CC[C@@]4(C(=O)CO)O)C)O)O |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
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